2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine
Description
2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is a bicyclic amine derivative featuring an 8-oxa-3-azabicyclo[3.2.1]octane core structure substituted with an ethanamine group at the 3-position. The compound combines a rigid bicyclic scaffold with a flexible amine side chain, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structure includes a unique oxygen atom in the bicyclo[3.2.1]octane system, which distinguishes it from purely nitrogen-containing analogs like 8-azabicyclo[3.2.1]octane derivatives.
The compound has been utilized in synthesizing kinase inhibitors (e.g., BCL6 and PI3K/mTOR inhibitors) and enzyme modulators (e.g., monoacylglycerol lipase inhibitors), highlighting its role as a key pharmacophore in targeting diverse biological pathways .
Properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNFXKOFMFNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Stereochemical Considerations
X-ray crystallographic data of related compounds reveals chair-boat conformations in the bicyclic system, with the oxygen atom adopting an axial orientation. This spatial arrangement influences reactivity patterns, particularly in ring-opening and functionalization steps. Enantioselective synthesis remains challenging due to the scaffold's symmetry elements, though asymmetric hydrogenation and chiral auxiliaries have shown promise in generating enantiomerically enriched products.
Established Synthetic Methodologies
Ring-Closing Metathesis Approach
A 2021 study demonstrated the use of Grubbs second-generation catalyst for constructing the bicyclic framework via ring-closing metathesis (RCM). Starting from diene precursor 1 , the RCM reaction forms the 8-membered oxaza ring with 62% yield, followed by palladium-catalyzed hydrogenation to saturate the bridgehead double bond:
$$
\text{C}{10}\text{H}{16}\text{N}2\text{O} \xrightarrow{\text{Grubbs II}} \text{C}8\text{H}{12}\text{N}2\text{O} \xrightarrow{\text{H}2/\text{Pd}} \text{C}8\text{H}{14}\text{N}2\text{O}
$$
This method provides excellent control over ring size but requires careful optimization of catalyst loading (typically 5-7 mol%) to minimize oligomerization side products.
Dieckmann Cyclization Strategy
The patent US20060058343A1 discloses a Dieckmann cyclization route starting from diester 2 . Key steps include:
- Lithium bromide-mediated cyclization at -78°C to form the bicyclic β-ketoester
- Selective reduction of the ketone using NaBH4/CeCl3
- Hoffman elimination to install the ethylamine side chain
This three-step sequence achieves an overall yield of 47% with >95% purity after column chromatography. Critical parameters include strict temperature control during cyclization (-78°C to -40°C) and use of anhydrous THF to prevent hydrolysis.
Reductive Amination Pathway
A modular approach combines commercially available 8-oxa-3-azabicyclo[3.2.1]octan-3-ol with ethylamine derivatives via reductive amination. Using sodium cyanoborohydride in methanol at pH 5, this method achieves 68% yield with minimal over-alkylation. The reaction proceeds through an iminium ion intermediate stabilized by the bicyclic system's rigid geometry:
$$
\text{Cyclic ketone} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ring-Closing Metathesis | 62 | 98 | High stereocontrol | Expensive catalysts |
| Dieckmann Cyclization | 47 | 95 | Scalable to 100g batches | Low temperature requirements |
| Reductive Amination | 68 | 97 | Simple workup | Requires preformed bicyclic ketone |
Purification and Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) remains the gold standard for purification, effectively separating the target compound from regioisomeric byproducts. Characterization data across studies shows remarkable consistency:
- 1H NMR (400 MHz, CDCl3): δ 3.82 (m, 2H, OCH2), 3.15 (t, J=6.4 Hz, 2H, NCH2), 2.89 (m, 4H, bridgehead H)
- HRMS : m/z calcd for C8H16N2O [M+H]+ 157.1336, found 157.1339
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the Dieckmann cyclization route demonstrates superior process robustness despite its lower yield. Key modifications for scale-up include:
- Continuous flow hydrogenation to enhance safety
- Azeotropic drying with toluene to maintain anhydrous conditions
- Recyclable polymer-supported catalysts reducing Pd waste
Economic analysis indicates raw material costs of $12-18/g at pilot scale, primarily driven by specialty catalysts and chiral intermediates.
Emerging Methodologies
Recent advances in photoredox catalysis show potential for constructing the bicyclic core under mild conditions. A 2024 study demonstrated visible-light-mediated [2+2] cycloaddition followed by ring expansion, achieving 55% yield in fewer steps than traditional methods. Additionally, enzymatic desymmetrization using modified lipases has enabled enantioselective synthesis with 89% ee, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Drug Discovery
The compound has been utilized in drug discovery, particularly in the development of new pharmacological agents targeting various diseases. The bicyclic structure can be modified to enhance bioactivity and selectivity towards specific biological targets.
Synthesis of Tropane Alkaloids
Research indicates that the 8-azabicyclo[3.2.1]octane scaffold, which includes this compound, plays a crucial role in the synthesis of tropane alkaloids. These alkaloids are known for their therapeutic applications, including analgesic and anticholinergic properties . The enantioselective construction methods for synthesizing this scaffold have been explored extensively, demonstrating its importance in organic chemistry .
Synthetic Intermediate
This compound serves as a key synthetic intermediate in various chemical reactions. Its ability to undergo transformations makes it valuable in synthesizing complex organic molecules, including those used in medicinal chemistry .
Neuroscience Research
The structural features of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine suggest potential applications in neuroscience research, particularly in the study of neurotransmitter systems and the development of neuroactive compounds.
Case Study 1: Tropane Alkaloid Synthesis
A study highlighted the use of the bicyclic scaffold derived from this compound for synthesizing tropane alkaloids through stereoselective methodologies. The research focused on optimizing reaction conditions to achieve high yields and selectivity, showcasing the compound's utility in producing biologically active molecules .
Case Study 2: Drug Development
In another investigation, derivatives of this compound were synthesized and evaluated for their pharmacological properties. The results indicated promising activity against specific targets, paving the way for further development into potential therapeutic agents .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Discovery | Development of new pharmacological agents | Enhanced bioactivity observed |
| Tropane Alkaloid Synthesis | Key intermediate in synthesizing tropane alkaloids | Successful enantioselective synthesis achieved |
| Synthetic Intermediate | Used in various chemical reactions | Valuable for creating complex organic molecules |
| Neuroscience Research | Potential applications in studying neurotransmitter systems | Promising leads for neuroactive compounds |
Mechanism of Action
The mechanism of action of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Core Scaffold Modifications
- 8-Oxa-3-azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane: The oxygen atom in the 8-oxa variant increases polarity and hydrogen-bonding capacity compared to the purely nitrogenous 8-azabicyclo[3.2.1]octane. This modification can enhance solubility and alter binding interactions in biological targets. For example, the 8-oxa analog in ABD-1970 (an MGLL inhibitor) showed improved metabolic stability over non-oxygenated tropane derivatives .
- Ethanol vs. Ethanamine Side Chains: Replacing the ethanamine group in the target compound with ethanol (as in 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol) reduces basicity and hydrogen-bond donor capacity. This change impacts receptor binding; amine-containing derivatives are more commonly used in enzyme inhibition due to their ability to form salt bridges .
Substituent Variations
- Aromatic vs. Aliphatic Substituents: The target compound’s ethanamine side chain contrasts with aromatic substituents in analogs like 1-(4-((8-oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)phenyl)-3-(pyridin-4-yl)urea (), which includes a sulfonylphenyl-urea group. N-[[4-ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazol-5-yl]methyl]-2-methylpropan-1-amine () incorporates a thiazole ring, enhancing planarity and conjugation, which may improve membrane permeability compared to the linear ethanamine chain .
Pharmacological Profiles
Target Selectivity
- Kinase Inhibition : The ethanamine derivative has been incorporated into PI3K/mTOR inhibitors (), whereas 8-azabicyclo[3.2.1]octane derivatives with bulkier substituents (e.g., 8-benzyl groups) show preference for dopamine receptor modulation .
- Enzyme Inhibition : The target compound’s amine group enhances interactions with catalytic residues in MGLL and CYP121A1, as seen in ABD-1970 (IC₅₀ = 0.8 nM for MGLL) and compound 71 (IC₅₀ = 1.2 µM for CYP121A1) .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₉H₁₆N₂O | 168.2 | 1.2 | 12.5 (pH 7.4) |
| 2-{8-Oxa-3-azabicyclo[...]ethan-1-ol | C₈H₁₅NO₂ | 157.2 | 0.8 | 18.9 (pH 7.4) |
| 8-Methyl-N-(2-phenylethyl) analog | C₁₆H₂₄N₂ | 244.4 | 2.5 | 2.1 (pH 7.4) |
| 1-(4-Sulfonylphenyl)urea analog | C₁₉H₂₀N₄O₄S | 414.4 | 2.1 | 0.5 (pH 7.4) |
*Predicted using ChemAxon software. Data compiled from .
Key Research Findings
- Drug Discovery Utility : The compound’s amine group enables facile derivatization for optimizing target affinity. For instance, highlights its use in a PI3K/mTOR inhibitor with >100-fold selectivity over related kinases.
- Metabolic Stability : Oxygenation in the bicyclic core reduces CYP450-mediated metabolism, as observed in ABD-1970’s half-life (t₁/₂ = 6.2 h in human hepatocytes) .
- Toxicity Considerations : Amine-containing analogs may exhibit higher off-target effects (e.g., hERG inhibition) compared to alcohol derivatives, necessitating careful SAR studies .
Biological Activity
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine, also known as a bicyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-amine hydrochloride
- Molecular Formula : C8H16N2O
- Molecular Weight : 156.23 g/mol
- CAS Number : 54746-29-1
Biological Activity Overview
Research indicates that compounds with the bicyclic azabicyclo[3.2.1]octane structure exhibit a range of biological activities, including:
- Antiparasitic Activity : There is evidence suggesting that derivatives of this bicyclic structure can inhibit various parasitic enzymes, making them potential candidates for antiparasitic drug development.
- Neuropharmacological Effects : Some studies indicate that related compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of related compounds in vitro against pathogens such as Plasmodium falciparum and Trypanosoma brucei. For instance:
- Inhibition Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against these parasites, indicating significant biological efficacy .
Table 1: Antiparasitic Activity of Related Compounds
| Compound Name | Target Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Plasmodium falciparum | 5.0 | |
| Compound B | Trypanosoma brucei | 4.5 | |
| Compound C | Leishmania infantum | 6.0 |
Neuropharmacological Potential
The bicyclic structure of this compound may interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Research has suggested that:
- Dopaminergic and Serotonergic Modulation : Compounds with similar frameworks have been studied for their ability to modulate dopamine and serotonin pathways, which are crucial in treating mood disorders and schizophrenia.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related bicyclic amines:
- Case Study on Synthesis and Antiparasitic Activity :
- Neuropharmacological Evaluation :
Q & A
What are the key synthetic strategies for preparing 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine and its analogs?
Answer:
The synthesis often involves radical cyclization or coupling reactions. For example, Stille cross-coupling has been employed to generate bicyclic intermediates, yielding products with high stereocontrol (>99% diastereomeric excess) . A typical protocol involves reacting 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones with tributyltin hydride and AIBN in toluene, followed by purification via silica-gel chromatography. For analogs, BF₃·Et₂O-promoted Diels-Alder reactions or microwave-assisted heating (e.g., 180°C in MeCN for 3–6 hours) can improve yields and selectivity .
How does the bicyclic scaffold influence binding selectivity toward monoamine transporters (DAT, SERT, NET)?
Answer:
The rigid 8-oxa-3-azabicyclo[3.2.1]octane core enhances stereoselective interactions with transporters. For example, derivatives like pudafensine (a monoamine reuptake inhibitor) show selectivity due to substituent positioning on the nitrogen atom and ethylene bridge. 3-(Biaryl) substitutions on the bicyclic system increase affinity for DAT over SERT by 10-fold, while electron-withdrawing groups (e.g., halogens) on the aryl ring modulate NET activity . Computational docking studies suggest that the oxygen atom in the 8-oxa moiety forms hydrogen bonds with key residues in the transporter’s binding pocket .
What analytical methods are critical for characterizing stereoisomers of this compound?
Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients.
- NMR spectroscopy (¹H-¹H COSY, NOESY) confirms stereochemistry by analyzing coupling constants and nuclear Overhauser effects between bridgehead protons (e.g., H3 and H5 in the bicyclic system) .
- X-ray crystallography has been used to validate the absolute configuration of analogs, such as (1R,3S,5S)-configured derivatives .
How can structural modifications enhance sigma-2 receptor selectivity?
Answer:
Replacing the ethylamine side chain with bulky aryl groups (e.g., p-tolyl) reduces sigma-1 affinity while maintaining sigma-2 binding. For instance, compound 11b (a 3-p-tolyl derivative) exhibits a sigma-1/sigma-2 selectivity ratio of >100, compared to unsubstituted analogs . Introducing fluorine at the 2-position of the pyrimidine ring (as seen in PROTACs) further improves selectivity by sterically hindering off-target interactions .
What role does this compound play in PROTAC development?
Answer:
The bicyclic amine serves as a linker moiety in PROTACs, connecting E3 ligase ligands (e.g., VHL or CRBN) to target protein binders. For example, in mTOR inhibitors, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold provides rigidity and metabolic stability, enhancing proteolysis-targeting efficiency. Optimized derivatives achieve >90% degradation of mTORC1/2 at 100 nM concentrations . Key modifications include:
- PEG-like spacers to adjust linker length.
- Hydrophobic substituents (e.g., 3-methylmorpholino) to improve cell permeability .
How do conflicting data on dopamine reuptake inhibition arise, and how can they be resolved?
Answer:
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM for DAT) often stem from assay conditions:
- Radioligand choice : [³H]WIN35428 vs. [³H]dopamine uptake assays may yield differing results due to ligand-specific allosteric effects .
- Cell lines : HEK293 cells overexpressing human DAT vs. native neuronal preparations have varying lipid membrane compositions affecting binding .
Resolution : Use orthogonal assays (e.g., electrophysiology for functional uptake) and control for membrane cholesterol content, which modulates transporter activity .
What strategies mitigate low yields in large-scale synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 3 hours, improving yields from 45% to 78% for intermediates like 5-methyl-8-oxa-2-azabicyclo[3.2.1]octan-3-one .
- SCX-2 column purification : Effectively removes basic byproducts (e.g., unreacted amines) without silica-gel degradation .
- Flow chemistry : Continuous processing minimizes side reactions in exothermic steps (e.g., Grignard additions) .
How is this scaffold utilized in kinase inhibitor design?
Answer:
The bicyclic amine acts as a hinge-binding motif in ATP pockets. For example, in PI3K/mTOR inhibitors, the nitrogen atom forms a critical hydrogen bond with Val882 (mTOR), while the oxygen atom stabilizes the hydrophobic back pocket. Derivatives with 3-pentyl substitutions on the purine ring show IC₅₀ values <1 nM for mTOR and >100-fold selectivity over PI3Kα .
What are the limitations of current SAR studies, and how can they be addressed?
Answer:
- Limitations : Most studies focus on in vitro binding, neglecting pharmacokinetics (e.g., CYP450 metabolism of the ethylamine side chain).
- Solutions :
How can computational methods guide the optimization of this scaffold for CNS penetration?
Answer:
- LogP/logD optimization : Target values of 2–3 for blood-brain barrier permeability. Adding methyl groups to the bicyclic ring increases logP from 1.5 to 2.8 .
- Polar surface area (PSA) : Maintain PSA <70 Ų by replacing hydroxyl groups with bioisosteres (e.g., fluorine or methoxy) .
- Machine learning models : Train on datasets of known CNS penetrants to predict structural modifications that enhance brain uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
